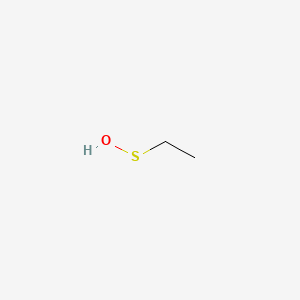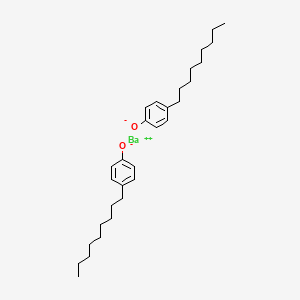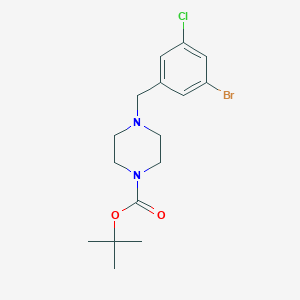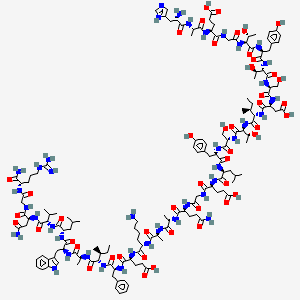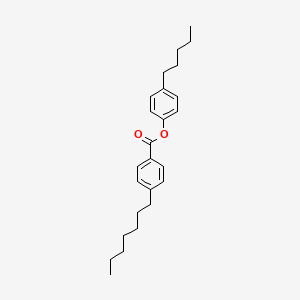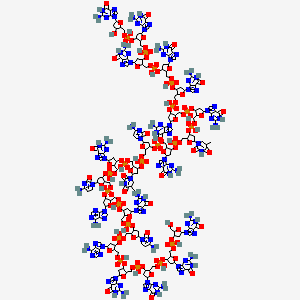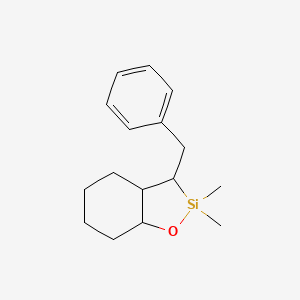
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is an organic compound that belongs to the class of benzoxasiloles. This compound is characterized by its unique structure, which includes a benzyl group attached to a dimethyloctahydrobenzoxasilole ring. Benzoxasiloles are known for their diverse applications in organic synthesis and materials science due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole typically involves the reaction of benzyl chloride with 2,2-dimethyloctahydro-1,2-benzoxasilole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of catalysts can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzoxasilole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzoxasilole derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Benzoxasilole oxides
Reduction: Reduced benzoxasilole derivatives
Substitution: Various substituted benzoxasilole derivatives
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive compound. Studies have shown that benzoxasilole derivatives can exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a suitable candidate for the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzoxasilole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxazole
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzothiazole
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzimidazole
Uniqueness
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is unique due to the presence of a silicon atom in its structure, which distinguishes it from other similar compounds such as benzoxazoles, benzothiazoles, and benzimidazoles. This silicon atom imparts unique chemical properties to the compound, such as increased stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
921199-32-8 |
|---|---|
Molekularformel |
C16H24OSi |
Molekulargewicht |
260.45 g/mol |
IUPAC-Name |
3-benzyl-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-benzo[d]oxasilole |
InChI |
InChI=1S/C16H24OSi/c1-18(2)16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-18/h3-5,8-9,14-16H,6-7,10-12H2,1-2H3 |
InChI-Schlüssel |
KARLAQWNHLUETP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(C2CCCCC2O1)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


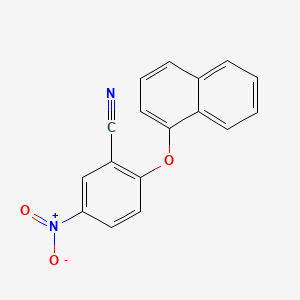


![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
